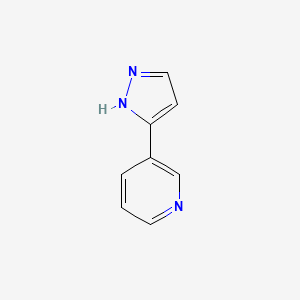

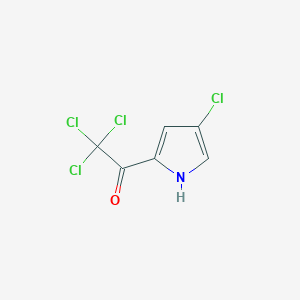

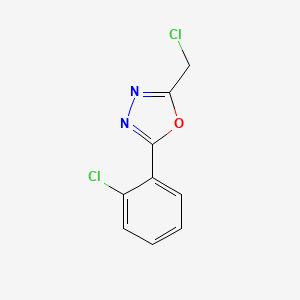

![molecular formula C12H10N2O2 B1353484 7-metoxi-5H-pirrolo[1,2-a]quinoxalin-4-ona CAS No. 160657-07-8](/img/structure/B1353484.png)

7-metoxi-5H-pirrolo[1,2-a]quinoxalin-4-ona

Descripción general

Descripción

Synthesis Analysis

The synthesis of 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one has been reported to be achieved through the visible light-mediated ring opening and cyclization of aryl cyclopropanes, quinoxalinones, hydrochloric acid, and nitric acid . This operationally simple and catalyst-free methodology opens a green and efficient approach for the synthesis of pyrrolo[1,2-a]quinoxalin-4-ones .Molecular Structure Analysis

The molecular formula of 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one is C12H10N2O2. The InChI code is 1S/C12H10N2O2/c1-16-8-4-5-10-9(7-8)13-12(15)11-3-2-6-14(10)11/h2-7H,1H3,(H,13,15).Physical and Chemical Properties Analysis

The physical form of 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one is a solid . It has a molecular weight of 214.22 g/mol. The melting point is between 249 - 251 degrees Celsius .Aplicaciones Científicas De Investigación

Química Medicinal Tratamiento del Cáncer

Los derivados de 7-metoxi-5H-pirrolo[1,2-a]quinoxalin-4-ona se han identificado como componentes cruciales en los fármacos utilizados para tratar células cancerosas. Su estructura única les permite interactuar con objetivos específicos dentro de las células cancerosas, lo que podría inhibir el crecimiento o inducir la apoptosis .

Aplicaciones Antivirales SIDA

Los derivados de quinoxalina, incluyendo this compound, han mostrado promesa en el tratamiento del SIDA. Pueden interferir con la replicación viral o ayudar a estimular la respuesta inmune contra el virus .

Química Agrícola Inhibición de Virus Vegetales

Estos compuestos también se han utilizado en el desarrollo de tratamientos para virus vegetales, ofreciendo una forma de proteger los cultivos de infecciones virales y mejorar el rendimiento agrícola .

Trastornos Neurológicos Esquizofrenia

En el campo de la neurología, los derivados de quinoxalina se están explorando por su posible uso en el tratamiento de la esquizofrenia, posiblemente modulando los sistemas de neurotransmisores dentro del cerebro .

Inhibición Enzimática

Algunos derivados han mostrado actividad contra enzimas como la alfa-glucosidasa y la alfa-amilasa, lo que podría tener implicaciones para enfermedades como la diabetes donde la regulación enzimática es crucial .

6. Inhibición de BTK: Enfermedades Autoinmunes y Malignidades El compuesto se ha descubierto como un nuevo inhibidor no covalente de la tirosina quinasa de Bruton (BTK), que es un objetivo prometedor para el tratamiento de malignidades de células B y enfermedades autoinmunes .

Safety and Hazards

Propiedades

IUPAC Name |

7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c1-16-8-4-5-10-9(7-8)13-12(15)11-3-2-6-14(10)11/h2-7H,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBJHTTHLPWXYJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N3C=CC=C3C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70445727 | |

| Record name | 7-Methoxypyrrolo[1,2-a]quinoxalin-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160657-07-8 | |

| Record name | 7-Methoxypyrrolo[1,2-a]quinoxalin-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid](/img/structure/B1353425.png)

![trans-Cyclohexanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/structure/B1353451.png)